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Compound of Interest

Compound Name: Urolithin D

Cat. No.: B031458 Get Quote

Urolithin D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Urolithin D is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins,

which are found in various fruits and nuts like pomegranates, berries, and walnuts.[1] As a

member of the urolithin family, Urolithin D has garnered significant interest in the scientific

community for its potential therapeutic properties. This document provides an in-depth

overview of the chemical structure, physicochemical and biological properties, and relevant

experimental protocols for Urolithin D.

Chemical Structure and Properties
Urolithin D, systematically named 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, is a

polycyclic aromatic compound. Its structure is characterized by a dibenzo-α-pyrone core with

four hydroxyl groups, which contribute to its biological activity.

Table 1: Chemical Identifiers for Urolithin D
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Identifier Value

IUPAC Name
3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-

one

Synonyms 3,4,8,9-Tetrahydroxyurolithin, Uro-D

CAS Number 131086-98-1

Molecular Formula C₁₃H₈O₆

SMILES c1cc(c(c2c1c3cc(c(cc3c(=O)o2)O)O)O)O

InChI

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-

9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-

4,14-17H

InChIKey NEZDQSKPNPRYAW-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Urolithin D

Property Value Reference

Molecular Weight 260.20 g/mol

Appearance Yellow crystalline solid

Melting Point >260°C (decomposes)

Solubility
Soluble in ethanol and

dimethyl sulfoxide (DMSO)

Biological and Pharmacological Properties
Urolithin D exhibits a range of biological activities, making it a compound of interest for further

investigation in drug development.

Antioxidant Activity
Urolithin D is recognized as a potent antioxidant.[2] This activity is attributed to its ability to

scavenge free radicals, which can help mitigate oxidative stress within cells.[2] The antioxidant
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potential of urolithins, including Urolithin D, is a key area of research for their health benefits.

[3][4]

Anti-inflammatory Effects
Preliminary studies suggest that Urolithin D may possess anti-inflammatory properties,

potentially reducing the symptoms associated with inflammatory conditions. The anti-

inflammatory actions of urolithins are a significant aspect of their therapeutic potential.[5][6]

Anticancer Potential
Urolithin D has demonstrated inhibitory effects on certain cancer cells in laboratory settings.

Research indicates that urolithins can modulate various pathways involved in cancer

progression, such as cell cycle arrest and apoptosis.[7][8] Specifically, Urolithin D has been

shown to inhibit CYP1B1 activity in prostate cancer cells, an enzyme implicated in cancer

development.[1]

EphA2 Receptor Antagonism
Urolithin D acts as a competitive and reversible antagonist of the EphA2 receptor.[2][9] It

selectively inhibits the binding of ephrin-A1 to EphA2, with an IC₅₀ of 0.9 μM.[2][10] This

inhibition blocks the ephrin-A1-induced phosphorylation of EphA2 in a dose-dependent

manner, with an IC₅₀ of 0.7 μM in PC3 prostate cancer cells.[2][11]

Metabolic Regulation
Urolithin D plays a role in metabolic regulation by suppressing triglyceride accumulation and

promoting fatty acid oxidation.[2][12] This is achieved through the activation of the AMP-

activated protein kinase (AMPK) signaling pathway.[2][12]

Signaling Pathways
AMPK Signaling Pathway
Urolithin D activates the AMPK signaling pathway, a central regulator of cellular energy

homeostasis.[2][12] Activation of AMPK by Urolithin D leads to a decrease in triglyceride

accumulation and an increase in fatty acid oxidation in both adipocytes and hepatocytes.[12]

[13]
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Caption: Urolithin D activates the AMPK signaling pathway.

EphA2 Receptor Signaling Pathway
Urolithin D selectively inhibits the EphA2 receptor, a member of the Eph receptor tyrosine

kinase family. By acting as a competitive antagonist, Urolithin D prevents the binding of its

ligand, ephrin-A1, thereby blocking downstream signaling events such as receptor

phosphorylation.[9][11]
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Caption: Urolithin D inhibits EphA2 receptor signaling.

Experimental Protocols
Inhibition of EphA2-ephrin-A1 Binding Assay (ELISA-
based)
This protocol is a general representation of an ELISA-based binding assay to screen for

inhibitors of protein-protein interactions.

Plate Coating: Coat a 96-well microplate with recombinant human EphA2-Fc chimera protein

overnight at 4°C.

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA

in PBS) for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Compound Incubation: Add various concentrations of Urolithin D (dissolved in a suitable

solvent like DMSO and diluted in assay buffer) to the wells. Include a vehicle control (solvent

only).

Ligand Addition: Add biotinylated ephrin-A1-Fc to the wells and incubate for 2 hours at room

temperature to allow for competitive binding.

Washing: Repeat the washing step.

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour

at room temperature.

Washing: Repeat the washing step.

Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and

incubate in the dark until a blue color develops.

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
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Measurement: Measure the absorbance at 450 nm using a microplate reader. The decrease

in absorbance in the presence of Urolithin D indicates inhibition of binding.

Inhibition of EphA2 Phosphorylation Assay (Western
Blot)
This protocol describes a typical Western blot analysis to assess the phosphorylation status of

a receptor.

Cell Culture: Culture prostate cancer cells (e.g., PC3) to 70-80% confluency.

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor

phosphorylation.

Compound Treatment: Pre-incubate the cells with various concentrations of Urolithin D for a

specified time (e.g., 40 minutes).[2]

Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15-30

minutes) to induce EphA2 phosphorylation.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Separate equal amounts of protein on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1

hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (p-

EphA2) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize using an imaging system.

Data Analysis: Quantify the band intensities and normalize the p-EphA2 signal to the total

EphA2 or a loading control (e.g., β-actin) to determine the extent of phosphorylation

inhibition.

Triglyceride Accumulation Assay (Oil Red O Staining)
This protocol outlines the staining of intracellular lipid droplets to quantify triglyceride

accumulation.

Cell Culture and Differentiation: Culture human adipogenic stem cells and induce

differentiation into adipocytes in the presence of various concentrations of Urolithin D (e.g.,

30 μM) for a specified period (e.g., 1-10 days).[2][12]

Fixation: Wash the differentiated adipocytes with PBS and fix them with 10% formalin for at

least 1 hour.

Washing: Wash the cells with water.

Oil Red O Staining:

Prepare a working solution of Oil Red O stain.

Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room

temperature.

Washing: Wash the cells with water until the water runs clear.

Imaging: Visualize the stained lipid droplets under a microscope and capture images.

Quantification:
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To quantify the accumulated triglycerides, elute the Oil Red O stain from the cells using

isopropanol.

Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a

spectrophotometer. A decrease in absorbance indicates reduced triglyceride accumulation.

Antioxidant Capacity Assays (DPPH and ABTS)
These are common in vitro assays to evaluate the free radical scavenging activity of a

compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay[14][15]

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

Reaction Mixture: In a 96-well plate, add a solution of Urolithin D at various concentrations

to the DPPH solution. Include a control (DPPH solution with solvent) and a blank (methanol).

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at approximately 517 nm.

Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in

absorbance indicates radical scavenging.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay[14][15]

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with

potassium persulfate.

Reaction Mixture: In a 96-well plate, add a solution of Urolithin D at various concentrations

to the ABTS•+ solution.

Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

Measurement: Measure the absorbance at approximately 734 nm.
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Calculation: Calculate the percentage of ABTS•+ scavenging activity. A decrease in

absorbance indicates radical scavenging.

In Vitro Assays

EphA2 Binding Assay (ELISA)

Biological Activity Characterization

EphA2 Phosphorylation (Western Blot) Triglyceride Accumulation (Oil Red O) Antioxidant Assays (DPPH, ABTS)

Urolithin D

Click to download full resolution via product page

Caption: General workflow for characterizing Urolithin D's biological activity.

Conclusion
Urolithin D, a gut microbial metabolite of ellagitannins, demonstrates a compelling profile of

biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its

mechanisms of action, particularly the inhibition of the EphA2 receptor and activation of the

AMPK signaling pathway, position it as a promising candidate for further research and

development in the fields of oncology and metabolic diseases. The experimental protocols

provided in this guide offer a foundation for researchers to investigate the multifaceted

therapeutic potential of Urolithin D.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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